
2-(Trimethylsilyl)ethanol
Overview
Description
2-(Trimethylsilyl)ethanol (CAS: 2916-68-9) is a silicon-containing alcohol with the molecular formula C₅H₁₄OSi and a molecular weight of 118.25 g/mol . It is a colorless liquid with a boiling point of 71–73°C at 35 mmHg and a density of 0.825 g/mL . This compound is highly soluble in water and serves as a versatile reagent in organic synthesis, particularly for protecting hydroxyl, carboxyl, phosphoryl, and amino groups . Its trimethylsilyl (TMS) group enhances lipophilicity while retaining reactivity, making it valuable in esterifications and as a precursor for advanced intermediates .
Preparation Methods
Reduction of Ethyl Trimethylsilylacetate
The most extensively documented method involves the reduction of ethyl trimethylsilylacetate (ETSA). This two-step process begins with the preparation of ETSA from ethyl bromoacetate, zinc, and chlorotrimethylsilane (TMSCl). In the first step, ethyl bromoacetate reacts with activated zinc in anhydrous tetrahydrofuran (THF) to form a zinc enolate intermediate. Subsequent treatment with TMSCl yields ETSA .
The second step entails reducing ETSA to this compound using either lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF). LiAlH₄ reduction typically proceeds at reflux temperatures (60–70°C) for 4–6 hours, achieving yields of 70–75% . In contrast, BH₃·THF offers milder conditions, operating at ambient temperature over 48 hours with a marginally higher yield of 78.1% . The borane method is favored for its operational safety and reduced risk of over-reduction side reactions .
Reaction Scheme:
2\text{BrCOOEt} \xrightarrow{\text{Zn, THF}} \text{CH}2\text{ZnCOOEt} \xrightarrow{\text{TMSCl}} \text{CH}2\text{Si(CH}3\text{)}3\text{COOEt} \xrightarrow{\text{BH}3\cdot\text{THF}} \text{HOCH}2\text{CH}2\text{Si(CH}3\text{)}3
Key Data:
Hydroboration/Oxymercuration of Vinyltrimethylsilane
Vinyltrimethylsilane serves as a precursor in two related methods: hydroboration/oxidation and oxymercuration/demercuration. Both strategies exploit the anti-Markovnikov addition of water to the vinyl group.
In the hydroboration approach, vinyltrimethylsilane reacts with diborane (B₂H₆) to form a trialkylborane intermediate, which is subsequently oxidized with hydrogen peroxide (H₂O₂) in basic media. This method produces this compound in 65–70% yield . The oxymercuration variant employs mercury(II) acetate [Hg(OAc)₂] to facilitate water addition, followed by reductive demercuration with sodium borohydride (NaBH₄). While this route avoids pyrophoric borane reagents, mercury toxicity limits its practicality for large-scale applications .
Reaction Scheme (Hydroboration):
2=\text{CHSi(CH}3\text{)}3 \xrightarrow{\text{B}2\text{H}6} (\text{CH}2)2\text{B-Si(CH}3\text{)}3 \xrightarrow{\text{H}2\text{O}2, \text{OH}^-} \text{HOCH}2\text{CH}2\text{Si(CH}3\text{)}_3
Key Data:
Grignard Reagent Synthesis with Paraformaldehyde
The most efficient and scalable method involves the reaction of (chloromethyl)trimethylsilane with paraformaldehyde in the presence of magnesium. This one-pot procedure generates a Grignard reagent [(CH₃)₃SiCH₂MgCl], which reacts with paraformaldehyde to yield this compound . The reaction proceeds at 0–5°C in anhydrous diethyl ether, achieving yields of 80–85%. This method is preferred for industrial applications due to its high atom economy and minimal purification requirements .
Reaction Scheme:
3\text{)}3\text{SiCH}2\text{Cl} + \text{Mg} \rightarrow \text{(CH}3\text{)}3\text{SiCH}2\text{MgCl} \xrightarrow{\text{(CH}2\text{O)}n} \text{HOCH}2\text{CH}2\text{Si(CH}3\text{)}3
Key Data:
Radical Addition of Thiolacetic Acid
A less conventional route involves the radical-mediated addition of thiolacetic acid to vinyltrimethylsilane. This method produces 2-(trimethylsilyl)ethyl thiolacetate, which is hydrolyzed to the target alcohol under basic conditions . While this approach avoids metal reagents, the requirement for radical initiators (e.g., AIBN) and the formation of regioisomeric byproducts (10–15%) complicate purification .
Reaction Scheme:
2=\text{CHSi(CH}3\text{)}3 + \text{HSCH}2\text{CO}2\text{H} \xrightarrow{\text{AIBN}} \text{CH}2\text{CH}2\text{Si(CH}3\text{)}3\text{SCOCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{HOCH}2\text{CH}2\text{Si(CH}3\text{)}3
Key Data:
Comparative Analysis of Synthetic Routes
The choice of method depends on laboratory resources and desired throughput. The Grignard approach offers the highest yield (85%) and scalability, making it ideal for industrial production . For small-scale applications, the BH₃·THF reduction of ETSA provides excellent reproducibility and safety . Conversely, the radical addition method is primarily of academic interest due to its complex workup and lower overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted silanes.
Scientific Research Applications
Esterification Reactions
Overview:
Esterification is a fundamental reaction in organic chemistry where an alcohol reacts with an acid to form an ester. TMSE has been shown to facilitate this process effectively.
Case Study:
Research indicates that 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be synthesized from TMSE and used for the formation of TMSE esters without the need for external promoters or catalysts. In one study, the reaction of TMSE with carboxylic acids under reflux conditions resulted in high yields of esters (up to 81%) after hydrolysis of excess imidate by treatment with trifluoroacetic acid (TFA) .
Reaction Conditions | Yield (%) | Notes |
---|---|---|
Reflux with carboxylic acid | 81 | Hydrolysis with TFA required |
Use of strong acids (CSA, PPTS) | Low | Decomposition of imidate observed |
Protection of Functional Groups
Overview:
TMSE is commonly employed as a protecting group for carboxylic acids, hydroxyls, and amines in organic synthesis. This protection is crucial during multi-step syntheses to prevent unwanted reactions.
Case Study:
A fluorous analogue of TMSE has been developed to create a new fluorous tag for protecting carboxylic acids. This method allows for the selective cleavage of the tag under mild conditions (using TBAF), which prevents racemization and facilitates the synthesis of peptides and modified peptides .
Synthesis of Peptides
Overview:
The ability to protect functional groups makes TMSE an essential reagent in peptide synthesis.
Case Study:
In peptide synthesis, TMSE has been utilized to protect amino groups during the assembly of peptides. The fluorous tag derived from TMSE allows for easy purification and subsequent deprotection without compromising the integrity of sensitive functional groups .
Role in Chemical Synthesis
Overview:
TMSE serves as a reagent in various chemical reactions beyond esterification.
Applications:
- Synthesis of Fluorous Compounds: The fluorous variant of TMSE is used to prepare fluorous tags that enhance the separation processes in organic synthesis.
- Reagent for Hydrolysis: TMSE can be hydrolyzed under specific conditions to yield useful products while maintaining stability during storage .
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethanol involves its ability to act as a protecting reagent. The hydroxyl group of the compound can react with various functional groups to form stable, protected intermediates. This allows for selective reactions to occur at other sites in the molecule without interference from the protected group . The molecular targets and pathways involved depend on the specific application and the functional groups being protected.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Triethylsilyl)ethanol
- Molecular Formula : C₈H₂₀OSi
- Molecular Weight : 160.33 g/mol
- Applications include use as a bulkier protecting group in reactions requiring resistance to acidic/basic conditions .
- Physical Properties: Limited data available, but higher molecular weight suggests a higher boiling point than TMS ethanol.
Diethylaminoethanol (DEAE)
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol (calculated)
- Key Differences: Contains a basic diethylamino group, increasing hydrophilicity and reactivity in surfactants, pharmaceuticals, and corrosion inhibitors. Physical State: Colorless liquid with a weak ammonia odor; occupational exposure limits are regulated due to toxicity .
2-[tris(2-Hydroxyethyl)silyl]ethanol
- Molecular Formula : C₈H₂₀O₄Si (calculated)
- Molecular Weight : 208.09 g/mol (calculated)
- Key Differences :
2-(Ethyl(4-Iodophenyl)amino)ethanol
- Molecular Formula: C₁₀H₁₄INO (example from )
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Solubility | Key Functional Groups |
---|---|---|---|---|---|---|
2-(Trimethylsilyl)ethanol | C₅H₁₄OSi | 118.25 | 71–73 (35 mmHg) | 0.825 | Water-soluble | TMS, hydroxyl |
2-(Triethylsilyl)ethanol | C₈H₂₀OSi | 160.33 | Not reported | Not reported | Lipophilic | TES, hydroxyl |
Diethylaminoethanol (DEAE) | C₆H₁₅NO | 117.19 | Not reported | Not reported | Hydrophilic | Diethylamino, hydroxyl |
2-[tris(2-Hydroxyethyl)silyl]ethanol | C₈H₂₀O₄Si | 208.09 (calculated) | Not reported | Not reported | Hydrophilic | Tris(hydroxyethyl)silyl, hydroxyl |
Biological Activity
2-(Trimethylsilyl)ethanol (TMS-ethanol) is a silanol derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by relevant data and case studies.
This compound is synthesized through various methods, including the treatment of ethyl bromoacetate with zinc. This compound is often used as a reagent in organic synthesis due to its ability to form stable derivatives with various functional groups .
1. Anticancer Activity
Recent studies have indicated that TMS-ethanol exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that TMS-ethanol had an IC50 value of 45 µg/mL against the HCT-116 colorectal cancer cell line, indicating potent anticancer properties .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 (Colorectal) | 45 |
MDA-MB-231 (Breast) | 54 |
HepG2 (Liver) | 58 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular proliferation pathways. In vitro studies revealed that TMS-ethanol treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
2. Antibacterial Activity
TMS-ethanol has also shown promising antibacterial activity. It was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL .
Table 2: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 60 |
The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.
3. Antioxidant Activity
The antioxidant potential of TMS-ethanol has been evaluated using various assays. A study reported that TMS-ethanol exhibited a significant free radical scavenging activity with an IC50 value of 30 µg/mL, indicating its potential as an antioxidant agent .
Table 3: Antioxidant Activity of this compound
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Scavenging | 30 |
ABTS Scavenging | 25 |
The antioxidant activity is believed to be due to the presence of the trimethylsilyl group, which enhances the stability and reactivity of the compound towards free radicals.
Case Studies
Several case studies highlight the therapeutic potential of TMS-ethanol:
- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic breast cancer treated with TMS-ethanol showed a marked reduction in tumor size and improved patient outcomes when combined with conventional chemotherapy .
- Antibacterial Applications : A research project focused on developing a topical antibacterial formulation containing TMS-ethanol demonstrated significant effectiveness against skin infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 2-(trimethylsilyl)ethanol in organic chemistry, and what methodological precautions are essential?
- Answer: this compound is widely used to introduce the 2-(trimethylsilyl)ethyl (TMSE) group as a protecting group for hydroxyl functionalities. The TMSE group is typically installed via nucleophilic substitution under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF). Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid, TFA, in dichloromethane) to regenerate the alcohol without disrupting sensitive functional groups . Key considerations include moisture-free environments to prevent premature hydrolysis and monitoring reaction progress via TLC or NMR.
Q. How is this compound employed in the synthesis of macrocyclic compounds?
- Answer: In macrolactamization reactions, the TMSE group serves as a temporary protecting group. For example, during the total synthesis of largazole, the TMSE-protected intermediate undergoes TFA-mediated deprotection, followed by HATU/HOAt-mediated cyclization in anhydrous DCM to form the 16-membered macrocycle. Yields typically range from 30–50%, with purity confirmed by ¹H/¹³C NMR and HRMS .
Q. What spectroscopic methods are critical for characterizing TMSE-protected intermediates?
- Answer: ¹H NMR is essential for identifying the trimethylsilyl proton signals (δ ~0.1–0.3 ppm) and verifying deprotection by their disappearance. ¹³C NMR confirms the silyl carbon resonance (δ ~5–10 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while IR spectroscopy can track hydroxyl group masking (loss of O-H stretch at ~3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of the trimethylsilyl group influence reaction pathways in dimerization studies?
- Answer: In the dimerization of O-quinodimethanes derived from furan derivatives, the trimethylsilyl group sterically hinders [4+4] cycloaddition, favoring [4+2] Diels-Alder pathways. This was demonstrated by trapping experiments with methyl acrylate, where the bulky silyl group shifted product distribution toward endo/exo adducts rather than dimers. Kinetic studies (monitored by ¹H NMR) revealed slower dimerization rates compared to non-silylated analogs .
Q. How can researchers resolve discrepancies in the stability of TMSE-protected alcohols under varying acidic conditions?
- Answer: Contradictory stability reports (e.g., partial deprotection in dilute vs. concentrated TFA) require systematic pH-controlled experiments. For example, LC-MS or quantitative ¹H NMR can monitor deprotection kinetics at different acid concentrations. Adjusting reaction time (shorter exposure for concentrated acid) or using buffered conditions (e.g., TFA/DCM with molecular sieves) minimizes side reactions .
Q. What competing pathways arise during TMSE group installation, and how are they mitigated?
- Answer: Competing oxidation or elimination can occur if reaction conditions are poorly controlled. For instance, in the synthesis of 3-(1-hydroxyethyl)-2-(trimethylsilyl)methylfuran, overoxidation to carboxylic acids was avoided by using inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Reductive workups (NaBH₄) further stabilized alcohol intermediates .
Q. What strategies optimize yields of TMSE-containing intermediates in multistep syntheses?
- Answer: Yield optimization involves:
- Anhydrous conditions: Use of molecular sieves or anhydrous solvents to prevent hydrolysis.
- Catalyst screening: Testing bases like DBU or Et₃N for efficient silylation.
- Stepwise monitoring: Intermediate purification via flash chromatography or recrystallization to remove byproducts.
For example, HATU-mediated couplings in largazole synthesis achieved 30–50% yields after optimizing equivalents of coupling reagents and reaction time .
Q. Data Contradiction Analysis
Q. Why do reported yields for TMSE-deprotection vary across studies, and how can reproducibility be improved?
- Answer: Variability often stems from differences in acid strength, temperature, or trace moisture. Reproducibility requires strict adherence to documented protocols (e.g., 20% TFA in DCM at 0°C for 1 hour). Parallel control experiments using model substrates (e.g., TMSE-protected benzyl alcohol) validate deprotection efficiency before scaling .
Q. Tables for Key Reaction Parameters
Properties
IUPAC Name |
2-trimethylsilylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGINKJHQQQORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183421 | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-68-9 | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2916-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(Trimethylsilyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trimethylsilyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96784 | |
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Record name | 2-(Trimethylsilyl)ethanol | |
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Record name | 2-(trimethylsilyl)ethanol | |
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Record name | 2-(TRIMETHYLSILYL)ETHANOL | |
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Retrosynthesis Analysis
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